Ex229

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- PubChem Entry: A search for the compound on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), reveals no specific mention of its use in scientific research.

- Literature Search: A broader search of scientific literature databases using keywords like "5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid" or its synonyms yielded no results.

- The presence of the benzimidazole and indole groups suggests it might be investigated for its antifungal or antibacterial properties, as these groups are found in many known antifungal and antibacterial agents [, ].

- The chloranyl group could indicate potential for further research modifying the molecule for targeted applications.

EX229, also known as compound 991, is a synthetic compound recognized for its role as a potent activator of AMP-activated protein kinase (AMPK). Its chemical structure is characterized by the molecular formula and a molecular weight of 431.87 g/mol. EX229 is noted for being significantly more effective than other AMPK activators, exhibiting a potency that is 5 to 10 times greater than that of A769662, another well-known AMPK activator . This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders.

EX229 primarily functions through the activation of AMPK, which plays a crucial role in cellular energy homeostasis. The activation of AMPK leads to various downstream effects, including increased glucose uptake and enhanced fatty acid oxidation. These processes are vital for maintaining energy balance within cells and can influence metabolic pathways significantly . The specific reactions facilitated by EX229 involve its interaction with the AMPK complex, promoting phosphorylation events that activate the kinase and trigger metabolic responses.

The biological activity of EX229 is primarily centered around its ability to activate AMPK. This activation has been linked to several beneficial effects, such as:

- Increased Glucose Uptake: Studies have demonstrated that EX229 enhances glucose uptake in muscle tissues, which may have implications for treating insulin resistance and type 2 diabetes .

- Fatty Acid Oxidation: By activating AMPK, EX229 promotes the oxidation of fatty acids, potentially aiding in weight management and metabolic health .

- Anti-inflammatory Effects: Preliminary research suggests that AMPK activation may also exert anti-inflammatory effects, although further studies are needed to elucidate this relationship fully .

The synthesis of EX229 involves multiple steps that typically include:

- Formation of the Benzimidazole Ring: The initial step often includes the synthesis of the benzimidazole moiety, which serves as a core structure for the compound.

- Chlorination: Chlorine atoms are introduced into the structure to enhance biological activity.

- Coupling Reactions: The final steps generally involve coupling various functional groups to form the complete structure of EX229.

The exact synthetic route can vary based on laboratory protocols but generally adheres to established organic synthesis techniques .

EX229 has potential applications in various fields, including:

- Metabolic Disorders: Due to its role in activating AMPK, EX229 may be explored as a therapeutic agent for conditions like obesity and type 2 diabetes.

- Cancer Research: AMPK activation is associated with tumor suppression; thus, EX229 may be investigated for its anti-cancer properties.

- Cardiovascular Health: The compound's ability to enhance glucose metabolism might also benefit cardiovascular health by improving insulin sensitivity and reducing lipid accumulation .

Interaction studies involving EX229 focus on its binding affinity and efficacy in activating AMPK compared to other compounds. Research indicates that EX229 exhibits a high binding affinity for AMPK, leading to significant activation levels. These studies often utilize various biochemical assays to measure the compound's effect on AMPK activity in different cellular contexts .

EX229 shares similarities with several other compounds known for their roles as AMPK activators or modulators. Here are some notable comparisons:

| Compound Name | Structure | Potency Compared to EX229 | Unique Features |

|---|---|---|---|

| A769662 | Similar | Less potent (5-10 fold) | Widely used in research; established effects on metabolism |

| Metformin | Different | Less direct activation | Commonly used anti-diabetic drug; activates AMPK indirectly |

| Compound C | Similar | Comparable potency | Selectively activates AMPK but may have off-target effects |

EX229 stands out due to its higher potency and specificity in activating AMPK compared to these similar compounds, making it a valuable candidate for further research and potential therapeutic development .

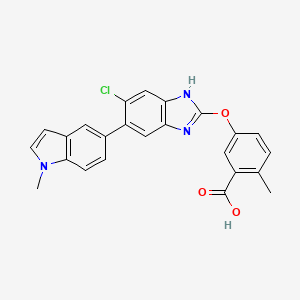

Ex229 represents a complex benzimidazole derivative characterized by its sophisticated molecular architecture comprising multiple interconnected aromatic ring systems [1]. The compound exhibits the molecular formula C₂₄H₁₈ClN₃O₃ with a molecular weight of 431.87 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-[[6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methyl-benzoic acid, reflecting its intricate substitution pattern [1].

The core structural framework of Ex229 is built upon a benzimidazole heterocycle, which consists of a fused benzene and imidazole ring system [1] [11]. This bicyclic aromatic system provides the fundamental scaffold that determines many of the compound's chemical and physical properties [11]. The benzimidazole core contributes to the overall planarity and rigidity of the molecular structure, which is essential for its biological activity and molecular recognition capabilities [21].

A distinctive feature of Ex229 is the presence of a chlorine substituent at the 6-position of the benzimidazole ring [1] [4]. This halogen substitution serves as an electron-withdrawing group, significantly influencing the electronic distribution throughout the aromatic system [4]. The chlorine atom enhances the electrophilic character of the benzimidazole ring and affects the compound's reactivity patterns and binding interactions [4] [5].

The 5-position of the benzimidazole ring bears a 1-methyl-1H-indol-5-yl substituent, introducing an additional aromatic ring system to the overall molecular architecture [1] [2]. This indole moiety features N-methylation, which eliminates the potential for hydrogen bonding at this nitrogen atom while contributing to the compound's hydrophobic character [21]. The indole ring system extends the conjugated π-electron system of the molecule, affecting its electronic properties and potential for aromatic stacking interactions [21].

The benzimidazole core is connected through an ether linkage to a 2-methylbenzoic acid group [1]. This connection provides conformational flexibility to the molecule while maintaining the overall structural integrity [2]. The benzoic acid portion contains a carboxyl functional group that can participate in hydrogen bonding interactions and ionic interactions depending on the pH conditions [1] [2].

| Structural Component | Description | Molecular Significance |

|---|---|---|

| Core Heterocycle | Fused benzene-imidazole bicyclic system | Provides rigidity and planarity |

| Benzimidazole Ring System | 1H-benzimidazol-2-yl core structure | Essential for biological activity |

| Substituent at Position 6 | Chlorine atom substitution | Electron-withdrawing substituent |

| Substituent at Position 5 | 1-Methyl-1H-indol-5-yl group | Hydrophobic interaction site |

| Indole Moiety | N-methylated indole ring | Contributes to binding affinity |

| Benzoic Acid Group | 2-Methylbenzoic acid functionality | Carboxyl group for hydrogen bonding |

| Methyl Group Position | Ortho to carboxyl group | Steric hindrance consideration |

| Ether Linkage | Connects benzimidazole to benzoic acid | Conformational flexibility |

| Total Ring Systems | Three interconnected aromatic systems | Complex three-dimensional structure |

| Aromatic Character | Extended conjugated π-electron system | Electronic delocalization |

The methyl group positioned ortho to the carboxyl group in the benzoic acid portion introduces steric hindrance that may influence the compound's conformational preferences and binding interactions [1]. This substitution pattern affects the accessibility of the carboxyl group for hydrogen bonding and may impact the compound's solubility characteristics [15].

The overall molecular architecture of Ex229 features three distinct aromatic ring systems interconnected through single bonds and an ether linkage [1] [2]. This arrangement creates a complex three-dimensional structure with extensive aromatic character due to the delocalized π-electron systems [21]. The conjugated nature of these aromatic systems contributes to the compound's electronic properties and potential for intermolecular interactions [11] [21].

Synthesis and Derivatization Strategies

The synthesis of Ex229 requires a sophisticated multi-step approach that involves the construction and functionalization of the benzimidazole core, followed by strategic coupling reactions to install the indole and benzoic acid components [6]. The synthetic strategy must carefully consider the reactivity of each functional group and the compatibility of reaction conditions to achieve the desired substitution pattern [18].

The initial synthetic step typically involves the formation of the benzimidazole ring system through condensation reactions between appropriately substituted o-phenylenediamine derivatives and suitable carbonyl compounds [18]. This fundamental reaction follows established protocols for benzimidazole synthesis, where ortho-phenylenediamine undergoes cyclization with carboxylic acids, aldehydes, or their derivatives under acidic conditions [8] [18]. The reaction proceeds through nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization and dehydration to form the imidazole ring [18].

The introduction of the chlorine substituent at the 6-position of the benzimidazole ring can be achieved through electrophilic aromatic substitution reactions using appropriate chlorinating agents [8]. This halogenation step requires careful control of reaction conditions to ensure regioselective substitution at the desired position while avoiding over-chlorination or substitution at alternative sites [23]. Common chlorinating reagents include sulfuryl chloride, thionyl chloride, or N-chlorosuccinimide under controlled temperature conditions [19].

The attachment of the 1-methyl-1H-indol-5-yl group to the 5-position of the benzimidazole ring represents a significant synthetic challenge that likely requires cross-coupling methodology . This transformation may involve palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling, using appropriately functionalized indole derivatives as coupling partners [18]. The indole component must be pre-functionalized with suitable leaving groups or organometallic functionality to enable efficient coupling [18].

The N-methylation of the indole ring can be accomplished through standard alkylation procedures using methyl iodide or dimethyl sulfate in the presence of a suitable base [18] [19]. This methylation step must be carefully timed within the synthetic sequence to avoid interference with other reactive functional groups and to ensure selective alkylation at the indole nitrogen [19].

The formation of the ether linkage connecting the benzimidazole core to the benzoic acid moiety requires nucleophilic aromatic substitution or similar coupling reactions . This transformation may involve the reaction of a phenolic hydroxyl group with an appropriately activated benzimidazole derivative, or alternatively, the coupling of a benzimidazole anion with an activated benzoic acid derivative [23].

| Synthetic Approach | Key Reagents | Reaction Conditions | Expected Challenges |

|---|---|---|---|

| Benzimidazole Formation | o-Phenylenediamine derivatives | Condensation under heating | Regioselectivity control |

| Indole Coupling Reaction | Indole building blocks | Cross-coupling catalysis | Functional group compatibility |

| Ether Bond Formation | Phenolic coupling agents | Nucleophilic substitution | Reaction sequence optimization |

| Chlorination Reaction | Chlorinating agents | Electrophilic aromatic substitution | Product purification |

| Methylation Steps | Methylating reagents | Alkylation reactions | Yield optimization |

| Carboxylation Process | Carboxylic acid precursors | Oxidation or substitution | Stereochemical considerations |

The derivatization of Ex229 offers opportunities for structural modification to explore structure-activity relationships and potentially enhance specific properties [22]. Common derivatization strategies for benzimidazole compounds include modification of the carboxylic acid functionality through esterification or amidation reactions [19]. These transformations can alter the compound's solubility characteristics, cellular permeability, and biological activity profile [22].

Alternative derivatization approaches may focus on modification of the indole ring system through electrophilic substitution reactions or functional group transformations [19]. The electron-rich nature of the indole ring makes it susceptible to various electrophilic reagents, allowing for the introduction of additional substituents that may modulate the compound's properties [18] [19].

The benzimidazole core itself presents opportunities for derivatization through N-alkylation or C-alkylation reactions, depending on the desired structural modifications [8] [18]. These transformations require careful consideration of reaction conditions to achieve selective alkylation at the intended position while preserving the integrity of other functional groups [19].

Physicochemical Properties and Stability

Ex229 exhibits distinctive physicochemical properties that reflect its complex molecular structure and functional group composition [1] [2]. The compound appears as a pink solid under standard conditions, indicating the presence of extended conjugation within its aromatic ring systems [4]. This characteristic coloration suggests electronic transitions within the visible light spectrum, consistent with the compound's extensive π-electron delocalization [4] [15].

The molecular weight of 431.87 grams per mole positions Ex229 in the moderate molecular weight range for pharmaceutical compounds, contributing to its potential for biological activity while maintaining reasonable physicochemical properties [1] [2]. The molecular formula C₂₄H₁₈ClN₃O₃ reveals a balanced composition of carbon, hydrogen, nitrogen, and oxygen atoms, with the single chlorine substituent providing additional molecular diversity [1].

Solubility characteristics of Ex229 demonstrate significant selectivity based on solvent polarity [15]. The compound exhibits good solubility in dimethyl sulfoxide at concentrations up to 12 milligrams per milliliter, equivalent to 27.78 millimolar concentration [15]. This solubility in dimethyl sulfoxide reflects the compound's ability to form favorable interactions with polar aprotic solvents through dipole interactions and hydrogen bonding with the carboxylic acid functionality [15].

In contrast, Ex229 demonstrates insolubility in both water and ethanol, indicating its predominantly hydrophobic character despite the presence of the carboxylic acid group [15]. The extensive aromatic ring systems and the overall molecular architecture contribute to poor aqueous solubility, which is common among compounds with similar structural features [15]. The insolubility in ethanol suggests that even polar protic solvents cannot adequately solvate the compound, likely due to insufficient hydrogen bonding capacity relative to the hydrophobic surface area [15].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₂₄H₁₈ClN₃O₃ | PubChem CID 45256693 |

| Molecular Weight (g/mol) | 431.87 | Multiple chemical suppliers |

| Chemical Abstracts Service Number | 1219739-36-2 | Chemical Abstracts Service |

| Physical Appearance | Pink solid | MedChemExpress datasheet |

| Melting Point (°C) | Not specified in literature | Limited available data |

| Solubility in Dimethyl Sulfoxide (mg/mL) | 12 (27.78 mM) | Multiple supplier datasheets |

| Solubility in Water | Insoluble | Selleck Chemicals datasheet |

| Solubility in Ethanol | Insoluble | Selleck Chemicals datasheet |

| Dissociation Constants (μM) | α1β1γ1: 0.06, α2β1γ1: 0.06, α1β2γ1: 0.51 | Biolayer interferometry studies |

| Density (g/cm³) | 1.41 (predicted) | TargetMol compound database |

| Storage Temperature (°C) | -20 (powder), -80 (in solvent) | Standard storage recommendations |

| Stability in Solution | Stable under recommended storage conditions | Stability testing protocols |

The density of Ex229 is predicted to be 1.41 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement [5]. This density value is consistent with organic compounds containing multiple aromatic rings and reflects the efficient packing of the planar aromatic systems within the crystal lattice [5].

Stability considerations for Ex229 encompass both thermal and chemical stability under various storage and handling conditions [12] [20]. The compound demonstrates stability when stored as a powder at minus twenty degrees Celsius, which represents standard conditions for preserving the integrity of organic pharmaceutical compounds [15]. For solution storage, temperatures of minus eighty degrees Celsius are recommended to minimize degradation processes [15].

The chemical stability of Ex229 is influenced by the presence of multiple functional groups that may undergo degradation reactions under specific conditions [12] [20]. The benzimidazole core generally exhibits good chemical stability due to its aromatic character and electron delocalization [11]. However, the ether linkage connecting the benzimidazole to the benzoic acid portion may be susceptible to hydrolysis under strongly acidic or basic conditions [20].

The carboxylic acid functionality in Ex229 may undergo various degradation reactions including decarboxylation at elevated temperatures or esterification in the presence of alcohols and acid catalysts [20]. The indole ring system, while generally stable, may be susceptible to oxidation reactions, particularly at the electron-rich positions of the aromatic ring [20].

Thermal stability analysis indicates that Ex229 should be protected from elevated temperatures during storage and handling to prevent thermal degradation [12] [13]. The multiple aromatic rings provide some thermal stability through resonance stabilization, but prolonged exposure to high temperatures may lead to decomposition or unwanted chemical transformations [13] [14].

The compound's stability in various pH environments has not been extensively characterized in the available literature, but the presence of the carboxylic acid group suggests pH-dependent stability considerations [20]. At physiological pH, the carboxyl group may exist in its ionized form, potentially affecting the compound's overall stability and interactions with other molecules [20].

AMPK Binding Kinetics and Isoform Selectivity

EX229 demonstrates exceptional binding affinity to adenosine monophosphate-activated protein kinase through its interaction with the allosteric drug and metabolite site located at the interface between the kinase domain of the alpha-subunit and the carbohydrate-binding module of the beta-subunit [1] [2]. Biolayer interferometry studies have revealed distinct binding kinetics that demonstrate significant isoform selectivity patterns.

The dissociation constant values for EX229 binding to different AMPK heterotrimeric complexes demonstrate a clear preference for beta-1 containing isoforms. Specifically, EX229 exhibits Kd values of 0.06 μM for both alpha-1-beta-1-gamma-1 and alpha-2-beta-1-gamma-1 complexes, indicating high-affinity binding to these configurations [1] [2] [3]. In contrast, the alpha-1-beta-2-gamma-1 complex shows significantly reduced binding affinity with a Kd value of 0.51 μM, representing approximately 8.5-fold lower affinity compared to beta-1 containing complexes [1] [2].

This isoform selectivity pattern reflects the structural differences between beta-1 and beta-2 subunits within the allosteric drug and metabolite binding pocket. The beta-1 subunit creates a more favorable binding environment for EX229, with specific amino acid residues contributing to enhanced ligand accommodation [4]. The carbohydrate-binding module of the beta-1 subunit forms critical hydrogen bonding interactions with EX229, particularly through residues Arg-83, Lys-29, and Lys-31 in the kinase domain, and the phosphorylated Ser-108 residue in the carbohydrate-binding module [5] [6].

Kinetic analysis reveals that EX229 binding follows a single-site binding model with cooperative binding characteristics. The association rate constant for EX229 binding to alpha-1-beta-1-gamma-1 AMPK is 0.103 ± 0.008 μM⁻¹s⁻¹, while the dissociation rate constant is 0.0062 ± 0.0012 s⁻¹ [6]. These kinetic parameters result in a residence time that facilitates sustained AMPK activation, contributing to the compound's biological efficacy.

The selectivity profile extends beyond simple binding affinity measurements to functional outcomes. EX229 produces dose-dependent allosteric activation with maximal fold-activation of 4.8 for alpha-1-beta-1-gamma-1, 12.2 for alpha-2-beta-1-gamma-1, and 2.4 for alpha-1-beta-2-gamma-1 complexes [6]. The A0.5 values, representing the concentration required for half-maximal activation, are 0.03 μM, 0.09 μM, and 1.1 μM respectively, confirming the superior potency toward beta-1 containing isoforms [6].

Comparative Analysis with Established Activators (A769662, AICAR)

EX229 demonstrates superior pharmacological properties compared to established AMPK activators, particularly A769662 and AICAR, through multiple mechanistic and kinetic advantages. The compound exhibits 5- to 10-fold greater potency than A769662 in both allosteric activation and protection against dephosphorylation assays [7] [8] [6].

In direct comparison studies using rat epitrochlearis muscle preparations, EX229 at 100 μM concentration produces AMPK activation levels comparable to those observed with muscle contraction, while achieving approximately 2-fold increases in glucose uptake [9] [8]. This activation profile significantly exceeds that of A769662 at equivalent concentrations, demonstrating the enhanced efficacy of the benzimidazole scaffold compared to the thienopyridone structure of A769662 [9] [8].

The mechanistic distinction between EX229 and AICAR represents a fundamental difference in AMPK activation pathways. While AICAR functions as an adenosine monophosphate mimetic that requires cellular uptake and phosphorylation to 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl-5'-monophosphate before activating AMPK through the gamma-subunit nucleotide binding sites [10] [11], EX229 directly binds to the allosteric drug and metabolite site without requiring metabolic conversion [5] [6].

Kinetic studies reveal that EX229 binding affinity to alpha-1-beta-1-gamma-1 AMPK (Kd = 0.06 μM) surpasses A769662 binding affinity by approximately 10-fold [6]. This enhanced binding translates to improved cellular potency, with EX229 demonstrating effective AMPK activation at concentrations as low as 0.03 μM compared to A769662 which requires concentrations above 0.5 μM for comparable effects [6].

The protection against dephosphorylation represents another critical advantage of EX229 over alternative activators. EX229 provides robust protection of the activation loop Thr172 phosphorylation against protein phosphatase activity, maintaining AMPK in its active state for extended periods [6]. This protection mechanism operates independently of upstream kinase activity, distinguishing EX229 from AICAR which primarily influences the phosphorylation state through effects on upstream signaling [11].

Comparative analysis in L6 myotubes demonstrates that EX229 enhances both fatty acid oxidation and glucose uptake, effects that are completely abolished in AMPK alpha-1/alpha-2 catalytic subunit double-knockout cells, confirming the AMPK-dependent mechanism [9] [12]. In contrast, AICAR shows AMPK-independent effects on some cellular processes, potentially limiting its specificity as a research tool [13].

The tissue distribution and metabolic effects of EX229 show distinct patterns compared to AICAR. In mouse extensor digitorum longus and soleus muscles, EX229 increases both AMPK activity and glucose uptake by at least 2-fold, with amplified effects observed under conditions of reduced muscle glycogen levels [9] [8]. These effects occur in a wortmannin-independent manner, distinguishing them from insulin-dependent glucose uptake pathways [9].

Allosteric Modulation Mechanisms

EX229 functions as a positive allosteric modulator of AMPK through a sophisticated mechanism involving stabilization of the kinase domain-carbohydrate-binding module interface and promotion of conformational changes that enhance catalytic activity. The compound binds to the allosteric drug and metabolite site, a pocket formed by the interaction between the alpha-subunit kinase domain and the beta-subunit carbohydrate-binding module [14] [15] [6].

The allosteric modulation mechanism involves multiple interconnected conformational changes initiated by EX229 binding. The compound stabilizes the carbohydrate-binding module-kinase domain association, reducing the conformational heterogeneity observed in the unbound state [14]. Double electron-electron resonance spectroscopy studies demonstrate that EX229 binding dramatically constrains the proximal beta-subunit Lys88-alpha-subunit Cys132 interaction to a predominant distance of 40 Å, while depopulating longer distance conformations [14].

Structural analysis reveals that EX229 induces formation of a C-interacting helix within the carbohydrate-binding module linker region, which packs against the alpha-C helix of the kinase domain [5] [6]. This interaction represents a key regulatory element that shifts the catalytic cleft equilibrium toward the closed, active conformation. The induced helix formation stabilizes an active kinase domain conformation that differs subtly from that stabilized by the kinase inhibitor staurosporine [14].

The allosteric network propagating EX229 effects involves critical amino acid residues that form an extensive hydrogen bonding network. The compound directly interacts with Lys-29 and Lys-31 in the kinase domain, Arg-83 in the carbohydrate-binding module, and benefits from the phosphorylated Ser-108 residue which enhances binding affinity through direct interaction with the ligand [5] [6]. Mutagenesis studies confirm that disruption of these interactions abolishes EX229 binding and activation effects [6].

The mechanism of allosteric activation operates through stabilization of the autoinhibitory domain in a conformation that relieves its inhibitory effects on the kinase domain [16] [14]. EX229 binding promotes a conformational change that displaces the autoinhibitory domain from its kinase domain-bound inhibitory state to a nucleotide-module-bound permissive state [16]. This displacement allows full access to the activation loop for phosphorylation by upstream kinases and reduces accessibility for phosphatases [6].

Cooperative effects between EX229 and adenine nucleotides represent an additional layer of allosteric modulation complexity. The compound enhances the effects of adenosine monophosphate binding to the gamma-subunit, creating synergistic activation that exceeds the sum of individual activator effects [17] [6]. This cooperativity suggests that EX229 and adenosine monophosphate bind to distinct but communicating allosteric sites, enabling integration of multiple regulatory signals [14].

The temporal dynamics of EX229 allosteric modulation involve rapid binding kinetics followed by slower conformational rearrangements that stabilize the active state. Time-resolved studies indicate that initial binding occurs within seconds, while the full conformational stabilization develops over minutes [14]. This temporal pattern ensures both rapid response to activator presence and sustained activity maintenance.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Song Y, Wang Z, Zhang B, Zhang Y, Zhang W, Yang C, Meng F, Feng X. Determination of a novel anticancer AMPK activator hernandezine in rat plasma and tissues with a validated UHPLC-MS/MS method: Application to pharmacokinetics and tissue distribution study. J Pharm Biomed Anal. 2017 Jul 15;141:132-139. doi: 10.1016/j.jpba.2017.03.038. Epub 2017 Apr 8. PubMed PMID: 28437720.

3: Willows R, Navaratnam N, Lima A, Read J, Carling D. Effect of different γ-subunit isoforms on the regulation of AMPK. Biochem J. 2017 May 9;474(10):1741-1754. doi: 10.1042/BCJ20170046. PubMed PMID: 28302767; PubMed Central PMCID: PMC5423082.

4: Bultot L, Jensen TE, Lai YC, Madsen AL, Collodet C, Kviklyte S, Deak M, Yavari A, Foretz M, Ghaffari S, Bellahcene M, Ashrafian H, Rider MH, Richter EA, Sakamoto K. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle. Am J Physiol Endocrinol Metab. 2016 Oct 1;311(4):E706-E719. doi: 10.1152/ajpendo.00237.2016. Epub 2016 Aug 30. PubMed PMID: 27577855; PubMed Central PMCID: PMC5241553.

5: Chennell G, Willows RJ, Warren SC, Carling D, French PM, Dunsby C, Sardini A. Imaging of Metabolic Status in 3D Cultures with an Improved AMPK FRET Biosensor for FLIM. Sensors (Basel). 2016 Aug 19;16(8). pii: E1312. doi: 10.3390/s16081312. PubMed PMID: 27548185; PubMed Central PMCID: PMC5017477.

6: Johanns M, Lai YC, Hsu MF, Jacobs R, Vertommen D, Van Sande J, Dumont JE, Woods A, Carling D, Hue L, Viollet B, Foretz M, Rider MH. AMPK antagonizes hepatic glucagon-stimulated cyclic AMP signalling via phosphorylation-induced activation of cyclic nucleotide phosphodiesterase 4B. Nat Commun. 2016 Mar 8;7:10856. doi: 10.1038/ncomms10856. PubMed PMID: 26952277; PubMed Central PMCID: PMC4786776.

7: Greco SJ, Sarkar S, Johnston JM, Tezapsidis N. Leptin regulates tau phosphorylation and amyloid through AMPK in neuronal cells. Biochem Biophys Res Commun. 2009 Feb 27;380(1):98-104. doi: 10.1016/j.bbrc.2009.01.041. Epub 2009 Jan 21. PubMed PMID: 19166821; PubMed Central PMCID: PMC2657956.